Cas no 863769-40-8 (2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester)

2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and peptide chemistry. The tert-butyl ester group provides stability under acidic conditions, facilitating selective deprotection in multi-step reactions. The pyrrolidine scaffold enhances conformational rigidity, while the carboxyl functionality at the phenyl position allows for further derivatization. This compound is useful in the synthesis of bioactive molecules, offering a balance between reactivity and protection. Its structural features make it suitable for applications in medicinal chemistry, where controlled functional group manipulation is critical. High purity and well-defined reactivity ensure reliable performance in complex synthetic pathways.
2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester structure
863769-40-8 structure
Product name:2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester
CAS No:863769-40-8
MF:C16H21NO4
MW:291.34224486351
MDL:MFCD03701262
CID:1084669
PubChem ID:45073985

2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester Chemical and Physical Properties

Names and Identifiers

    • 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid
    • 1-Pyrrolidinecarboxylic acid, 2-(4-carboxyphenyl)-, 1-(1,1-dimethylethyl) ester
    • 2-(4-CARBOXY-PHENYL)-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • N-Boc-4-pyrrolidin-2-yl-benzoic acid
    • DTXSID30662872
    • BS-49539
    • N-Boc-4-pyrrolidin-2-ylbenzoic acid
    • SCHEMBL1655270
    • 863769-40-8
    • CS-0147330
    • SB39137
    • BCP20446
    • 2-(4-Carboxy-phenyl)-pyrrolidine-1-carboxylic acid t-butyl ester
    • FT-0712516
    • 2-(4-carboxyphenyl)pyrrolidine-1-carboxylic acid tert-butyl ester
    • 4-[1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]benzoic acid
    • 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoicacid
    • 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]benzoic acid
    • EN300-262769
    • PPLCFZBVANBKEC-UHFFFAOYSA-N
    • Y13650
    • MFCD03701262
    • 4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}benzoic acid
    • 1-(1,1-Dimethylethyl) 2-(4-carboxyphenyl)-1-pyrrolidinecarboxylate (ACI)
    • DB-076604
    • 2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester
    • MDL: MFCD03701262
    • Inchi: 1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-4-5-13(17)11-6-8-12(9-7-11)14(18)19/h6-9,13H,4-5,10H2,1-3H3,(H,18,19)
    • InChI Key: PPLCFZBVANBKEC-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C2CCCN2C(OC(C)(C)C)=O)=CC=1)O

Computed Properties

  • Exact Mass: 291.14705815g/mol
  • Monoisotopic Mass: 291.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 66.8Ų

2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM308223-1g
4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid
863769-40-8 95%
1g
$*** 2023-05-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HU818-50mg
2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester
863769-40-8 97%
50mg
1170.0CNY 2021-07-14
Chemenu
CM308223-250mg
4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid
863769-40-8 95%
250mg
$*** 2023-05-29
eNovation Chemicals LLC
Y1009251-5g
2-(4-Carboxy-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
863769-40-8 95%
5g
$5375 2024-07-28
Enamine
EN300-262769-0.5g
4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}benzoic acid
863769-40-8 95%
0.5g
$1034.0 2024-06-18
Enamine
EN300-262769-2.5g
4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}benzoic acid
863769-40-8 95%
2.5g
$3078.0 2024-06-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0283-250mg
2-(4-Carboxy-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
863769-40-8 97%
250mg
3349.77CNY 2021-05-07
eNovation Chemicals LLC
Y1215543-1g
4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid
863769-40-8 95%
1g
$1300 2024-06-03
eNovation Chemicals LLC
Y1009251-100mg
2-(4-Carboxy-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
863769-40-8 95%
100mg
$285 2024-07-28
eNovation Chemicals LLC
Y1009251-250mg
2-(4-Carboxy-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
863769-40-8 95%
250mg
$450 2024-07-28

2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetic acid ,  Zinc ,  Nickel bromide Catalysts: Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylacetamide ,  Water ;  2 h, rt
2.1 Reagents: N-Hydroxyphthalimide ,  Diisopropylcarbodiimide Solvents: Dimethylacetamide ;  1 h, rt
2.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylacetamide ;  70 - 100 °C; 100 °C → rt
2.3 Reagents: Potassium carbonate ,  Sodium iodide ,  [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ;  18 h, rt
Reference
Expanding Reactivity in DNA-Encoded Library Synthesis via Reversible Binding of DNA to an Inert Quaternary Ammonium Support
Flood, Dillon T.; et al, Journal of the American Chemical Society, 2019, 141(25), 9998-10006

Production Method 2

Reaction Conditions
1.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0.5 - 12 h, rt
2.1 Reagents: Acetic acid ,  Zinc ,  Nickel bromide Catalysts: Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylacetamide ,  Water ;  2 h, rt
3.1 Reagents: N-Hydroxyphthalimide ,  Diisopropylcarbodiimide Solvents: Dimethylacetamide ;  1 h, rt
3.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylacetamide ;  70 - 100 °C; 100 °C → rt
3.3 Reagents: Potassium carbonate ,  Sodium iodide ,  [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ;  18 h, rt
Reference
Expanding Reactivity in DNA-Encoded Library Synthesis via Reversible Binding of DNA to an Inert Quaternary Ammonium Support
Flood, Dillon T.; et al, Journal of the American Chemical Society, 2019, 141(25), 9998-10006

Production Method 3

Reaction Conditions
1.1 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylacetamide ;  70 - 100 °C; 100 °C → rt
1.2 Reagents: Potassium carbonate ,  Sodium iodide ,  [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ;  6 h, rt
Reference
Expanding Reactivity in DNA-Encoded Library Synthesis via Reversible Binding of DNA to an Inert Quaternary Ammonium Support
Flood, Dillon T.; et al, Journal of the American Chemical Society, 2019, 141(25), 9998-10006

Production Method 4

Reaction Conditions
1.1 Reagents: Acetic acid ,  Zinc ,  Nickel bromide Catalysts: Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylacetamide ,  Water ;  2 h, rt
2.1 Reagents: N-Hydroxyphthalimide ,  Diisopropylcarbodiimide Solvents: Dimethylacetamide ;  1 h, rt
2.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylacetamide ;  70 - 100 °C; 100 °C → rt
2.3 Reagents: Potassium carbonate ,  Sodium iodide ,  [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ;  18 h, rt
Reference
Expanding Reactivity in DNA-Encoded Library Synthesis via Reversible Binding of DNA to an Inert Quaternary Ammonium Support
Flood, Dillon T.; et al, Journal of the American Chemical Society, 2019, 141(25), 9998-10006

Production Method 5

Reaction Conditions
1.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0.5 - 12 h, rt
2.1 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylacetamide ;  70 - 100 °C; 100 °C → rt
2.2 Reagents: Potassium carbonate ,  Sodium iodide ,  [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ;  6 h, rt
Reference
Expanding Reactivity in DNA-Encoded Library Synthesis via Reversible Binding of DNA to an Inert Quaternary Ammonium Support
Flood, Dillon T.; et al, Journal of the American Chemical Society, 2019, 141(25), 9998-10006

Production Method 6

Reaction Conditions
1.1 Reagents: N-Hydroxyphthalimide ,  Diisopropylcarbodiimide Solvents: Dimethylacetamide ;  1 h, rt
1.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylacetamide ;  70 - 100 °C; 100 °C → rt
1.3 Reagents: Potassium carbonate ,  Sodium iodide ,  [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ;  18 h, rt
Reference
Expanding Reactivity in DNA-Encoded Library Synthesis via Reversible Binding of DNA to an Inert Quaternary Ammonium Support
Flood, Dillon T.; et al, Journal of the American Chemical Society, 2019, 141(25), 9998-10006

Production Method 7

Reaction Conditions
1.1 Reagents: Acetic acid ,  Zinc ,  Nickel bromide Catalysts: Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylacetamide ,  Water ;  2 h, rt
2.1 Reagents: N-Hydroxyphthalimide ,  Diisopropylcarbodiimide Solvents: Dimethylacetamide ;  1 h, rt
2.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylacetamide ;  70 - 100 °C; 100 °C → rt
2.3 Reagents: Potassium carbonate ,  Sodium iodide ,  [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ;  18 h, rt
Reference
Expanding Reactivity in DNA-Encoded Library Synthesis via Reversible Binding of DNA to an Inert Quaternary Ammonium Support
Flood, Dillon T.; et al, Journal of the American Chemical Society, 2019, 141(25), 9998-10006

Production Method 8

Reaction Conditions
1.1 Reagents: Dipotassium phosphate Catalysts: 4-(Trifluoromethyl)-2-pyridinecarboximidamide ,  (SP-4-2)-Chloro(2-methylphenyl)(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN… ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethyl sulfoxide ,  Water ;  40 min, rt
Reference
On-DNA Decarboxylative Arylation: Merging Photoredox with Nickel Catalysis in Water
Kolmel, Dominik K.; et al, ACS Combinatorial Science, 2019, 21(8), 588-597

Production Method 9

Reaction Conditions
1.1 Reagents: Acetic acid ,  Zinc ,  Nickel bromide Catalysts: Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylacetamide ,  Water ;  2 h, rt
2.1 Reagents: N-Hydroxyphthalimide ,  Diisopropylcarbodiimide Solvents: Dimethylacetamide ;  1 h, rt
2.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylacetamide ;  70 - 100 °C; 100 °C → rt
2.3 Reagents: Potassium carbonate ,  Sodium iodide ,  [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ;  18 h, rt
Reference
Expanding Reactivity in DNA-Encoded Library Synthesis via Reversible Binding of DNA to an Inert Quaternary Ammonium Support
Flood, Dillon T.; et al, Journal of the American Chemical Society, 2019, 141(25), 9998-10006

Production Method 10

Reaction Conditions
1.1 Reagents: N-Hydroxyphthalimide ,  Diisopropylcarbodiimide Solvents: Dimethylacetamide ;  1 h, rt
1.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylacetamide ;  70 - 100 °C; 100 °C → rt
1.3 Reagents: Potassium carbonate ,  Sodium iodide ,  [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ;  6 h, rt
Reference
Expanding Reactivity in DNA-Encoded Library Synthesis via Reversible Binding of DNA to an Inert Quaternary Ammonium Support
Flood, Dillon T.; et al, Journal of the American Chemical Society, 2019, 141(25), 9998-10006

2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester Raw materials

2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester Preparation Products

Additional information on 2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester

2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester (CAS No. 863769-40-8): A Comprehensive Overview

2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester (CAS No. 863769-40-8) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, also known as Tert-butyl 2-(4-carboxyphenyl)pyrrolidine-1-carboxylate, is characterized by its unique structural features, which include a pyrrolidine ring, a tert-butyl ester group, and a carboxylic acid moiety. These structural elements contribute to its potential applications in various scientific and industrial domains.

The pyrrolidine ring is a five-membered heterocyclic compound with a nitrogen atom, which imparts significant stability and reactivity to the molecule. The presence of the tert-butyl ester group provides additional steric protection and enhances the compound's solubility properties. The carboxylic acid moiety at the para position of the phenyl ring adds functional versatility, making it an attractive candidate for further chemical modifications and derivatizations.

Recent studies have highlighted the potential of 2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester in various applications. In the realm of medicinal chemistry, this compound has been explored as a building block for the synthesis of bioactive molecules. Its structural features make it an excellent starting material for the development of novel drugs targeting specific biological pathways. For instance, researchers have utilized this compound to synthesize derivatives with enhanced pharmacological properties, such as improved potency and reduced toxicity.

In organic synthesis, 2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester serves as a valuable intermediate for the preparation of complex organic molecules. Its reactivity and functional groups allow for a wide range of chemical transformations, including coupling reactions, esterifications, and amidations. These transformations are crucial for the synthesis of natural products, pharmaceuticals, and other advanced materials.

One notable application of this compound is in the field of peptide chemistry. The pyrrolidine ring can be used to mimic the structure of amino acids, making it useful for the design and synthesis of peptidomimetics. Peptidomimetics are synthetic compounds that mimic the structure and function of peptides but often exhibit improved stability and bioavailability. This makes them valuable in drug discovery and development.

Moreover, 2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester has been investigated for its potential in catalysis. The presence of the carboxylic acid moiety can serve as a coordination site for metal ions, enabling its use as a ligand in transition metal-catalyzed reactions. Such reactions are essential in modern synthetic chemistry for their efficiency and selectivity.

In addition to its synthetic utility, this compound has been studied for its biological activities. Research has shown that derivatives of 2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester exhibit promising anti-inflammatory properties. These properties are attributed to their ability to modulate specific signaling pathways involved in inflammation. This makes them potential candidates for the treatment of inflammatory diseases.

The safety profile of 2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester has also been evaluated in several studies. Toxicity assessments have indicated that this compound is generally well-tolerated at relevant concentrations, making it suitable for further development in pharmaceutical applications.

In conclusion, 2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester (CAS No. 863769-40-8) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structural features make it an attractive candidate for further research and development in medicinal chemistry, organic synthesis, peptide chemistry, catalysis, and biological studies. As ongoing research continues to uncover new possibilities, this compound is likely to play an increasingly important role in advancing our understanding and capabilities in these fields.

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Amadis Chemical Company Limited
(CAS:863769-40-8)2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester
A898101
Purity:99%/99%
Quantity:250mg/1g
Price ($):155.0/418.0